Bis(methylsulfonyl)peroxide
Overview
Description
Bis(methylsulfonyl)peroxide is an oxidant used in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . It is also known as Bis(methanesulfonyl) peroxide .
Synthesis Analysis
The use of bis(methanesulfonyl) peroxide as an oxidant enables a selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .Molecular Structure Analysis
The molecular formula of Bis(methylsulfonyl)peroxide is C2H6O6S2 . It is an organosulfur compound .Chemical Reactions Analysis
Bis(methanesulfonyl) peroxide is used as an oxidant in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .Scientific Research Applications
Selective Synthesis of Benzylic Alcohols
Bis(methylsulfonyl)peroxide is utilized as an oxidant in organic synthesis, particularly for the selective synthesis of benzylic alcohols from alcohols without further oxidation to ketones. This specificity is attributed to a proton-coupled electron transfer mechanism (PCET), which may explain the difference in reactivity compared to other oxidants .
Oxidation of Sulfides
This compound is also applied in the bioinspired oxidation of sulfides, where it can facilitate the transformation of sulfides into sulfoxides and sulfones. This process is significant in the synthesis of various chemical compounds with potential applications in pharmaceuticals and materials science .
Synthesis of Organic Peroxides
Another application involves the synthesis of organic peroxides. Bis(methylsulfonyl)peroxide can act as a reagent in the preparation of various peroxide compounds, which are valuable intermediates in chemical synthesis and have applications ranging from polymerization to pharmaceuticals .
Mechanism of Action
Target of Action
Bis(methylsulfonyl)peroxide, also known as methylsulfonyloxy methanesulfonate, primarily targets benzylic alcohols . It acts as an oxidant in the selective synthesis of these alcohols .
Mode of Action
The compound interacts with its targets through a proton-coupled electron transfer mechanism (PCET) . This mechanism enables the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones .
Biochemical Pathways
The biochemical pathways affected by bis(methylsulfonyl)peroxide are those involved in the synthesis of benzylic alcohols . The compound’s action results in changes in these pathways, leading to the selective synthesis of benzylic alcohols .
Result of Action
The primary result of bis(methylsulfonyl)peroxide’s action is the selective synthesis of benzylic alcohols . This occurs without further oxidation of alcohols to ketones , indicating the compound’s specificity and selectivity in its action.
Future Directions
properties
IUPAC Name |
methylsulfonyloxy methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAEZVERBCSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563301 | |
Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methylsulfonyl)peroxide | |
CAS RN |
1001-62-3 | |
Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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